molecular formula C12H22N2O4S B1443694 1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester CAS No. 1263181-13-0

1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester

Cat. No. B1443694
M. Wt: 290.38 g/mol
InChI Key: WSBWLMPIZPKXGD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 290.38 .

Scientific Research Applications

Novel Synthesis and Derivatives

  • The synthesis of new derivatives bearing various functional groups from related isothiazolo compounds demonstrates significant chemical versatility and potential for creating novel molecules with tailored properties for further research and applications in medicinal chemistry and materials science (Chang, Cho, & Kim, 2003).

Photodynamic Therapy

  • Research into azaphthalocyanines derived from similar structures to the queried compound showed that modifications in the peripheral substituents can influence singlet oxygen production, a crucial factor in the efficacy of photodynamic therapy for treating cancers (Musil, Zimcik, Miletin, Kopecky, Link, Petrik, & Schwarz, 2006).

Heterocyclic Chemistry

  • The development of heterocyclic compounds, such as the ones derived from reactions involving similar isothiazolo compounds, highlights the compound's utility in generating novel molecular frameworks. These frameworks have potential applications in drug discovery, material science, and as tools for biological research (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).

Organic Chemistry and Synthetic Applications

  • The compound's related structures have been utilized in exploring synthetic pathways, showcasing its relevance in constructing complex organic molecules. Such molecules can serve as key intermediates in pharmaceuticals, agrochemicals, and organic materials (Jangili & Das, 2016).

Molecular Design and Drug Discovery

properties

IUPAC Name

tert-butyl 1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBWLMPIZPKXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester

CAS RN

1251003-16-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251003-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Reactant of Route 2
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1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Reactant of Route 3
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Reactant of Route 4
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Reactant of Route 5
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Reactant of Route 6
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester

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